Sarsasapogenin is a natural steroidal sapogenin with a spirostane structure and a 5β configuration between its A and B rings [1]. The table below summarizes its core chemical and pharmacological characteristics.
| Property/Category | Description |
|---|---|
| Systematic Name | (5β,20β,22β,25S)-Spirostan-3β-ol [1] |
| Molecular Formula | C27H44O3 [1] |
| Molecular Weight | 416.64 g/mol [1] |
| Key Structural Features | Four-ring steroid nucleus (A-D) with a fifth spiroketal ring (F); 5β configuration (A/B ring junction) [1]. |
| Main Natural Source | Primarily the rhizomes of Anemarrhena asphodeloides Bunge (Zhimu); also found in other plants like Asparagus, Smilax, and Trillium species [1]. |
| Reported Pharmacological Activities | Anti-inflammatory, anticancer, antidiabetic, anti-osteoclastogenic, neuroprotective, and potential treatment for precocious puberty [1]. |
This compound is classified as a C27 sterol, placing its biosynthesis within the broader pathway of plant sterols and steroidal saponins [2]. The following diagram outlines the established early-stage pathway and key research methods for its investigation.
Current understanding of this compound biosynthesis begins with the universal sterol pathway, but the specific tailoring steps from cholesterol remain unknown and are an active area of research. [3] [1] [2]
For researchers aiming to elucidate the complete biosynthetic pathway, the following integrated experimental approach is recommended based on current methodologies [2].
| Experimental Stage | Objective | Key Techniques & Considerations |
|---|---|---|
| 1. Gene Discovery | Identify candidate genes encoding biosynthetic enzymes. | Genomics/Transcriptomics: Sequence the genome and/or transcriptome of a this compound-producing plant (e.g., A. asphodeloides). Focus on identifying OSCs (like CAS), SSRs, SMTs, and, most critically, CYPs expressed in relevant tissues [2]. |
| 2. Enzyme Characterization | Validate the function of candidate enzymes in vitro. | Heterologous Expression: Express candidate genes in systems like E. coli or yeast. In vitro Assays: Incubate the purified enzyme with a suspected substrate (e.g., cholesterol) and co-factors (NADPH for CYPs). Analyze products using LC-MS/MS and NMR to confirm structural identity [3] [2]. |
| 3. Pathway Verification | Confirm the sequence of the pathway in planta. | Isotope Tracing: Feed plants or tissue cultures with 13C-labeled precursors (e.g., acetate or cholesterol) and track the incorporation of the label into this compound and proposed intermediates using MS. Gene Silencing: Use RNAi or CRISPR to knock down candidate genes and observe the reduction in this compound and accumulation of potential pathway intermediates [3] [2]. |
While this compound shows significant pharmacological promise, its development into a drug faces hurdles. The incomplete understanding of its biosynthesis is a major bottleneck for the sustainable production of this compound and its analogs [1] [2]. Future research should prioritize:
Sarsasapogenin is a spirostane-type steroidal sapogenin characterized by a six-ring (A–F) structure and a 5β configuration between rings A and B [1] [2].
The table below summarizes key spectral data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy [1] [2].
| Carbon Number | δ¹³C (ppm) | δ¹H (ppm) and Multiplicity |
|---|---|---|
| 3 | 67.2 | 4.10 (br. s) |
| 16 | 81.2 | 4.40 (td, J = 7.9, 7.3, 6.2 Hz) |
| 18 | 16.2 | 0.75 (s) |
| 19 | 24.1 | 0.97 (s) |
| 21 | 14.5 | 0.98 (d, J = 6.2 Hz) |
| 26 | 65.3 | 3.94 (dd, J = 11.0, 2.8 Hz), 3.29 (d, J = 10.9 Hz) |
| 27 | 16.6 | 1.07 (d, J = 7.4 Hz) |
Infrared (IR) Spectroscopy shows characteristic absorption bands for the -OH group (3407 cm⁻¹), -C-H bonds (2931, 1449, 1378 cm⁻¹), and C-O groups (1069 cm⁻¹) [1] [2].
This compound is found in several plant families. The primary commercial source is the rhizome of Anemarrhena asphodeloides Bunge (Asparagaceae) [1].
| Plant Family | Genus | Example Species |
|---|---|---|
| Asparagaceae | Anemarrhena | Anemarrhena asphodeloides |
| Asparagus | Asparagus racemosus | |
| Yucca | Yucca schidigera | |
| Smilacaceae | Smilax | Smilax china |
| Nartheciaceae | Narthecium | Narthecium ossifragum |
| Ranunculaceae | Helleborus | Helleborus niger |
A standard isolation protocol from Anemarrhena asphodeloides rhizomes is as follows [1] [2]:
Research indicates this compound has multiple pharmacological properties:
While promising, translating this compound into a therapeutic drug faces challenges [1] [2]:
The 5β configuration is directly linked to several of sarsasapogenin's most promising biological activities. The following table details these activities and their proposed mechanisms of action.
| Pharmacological Activity | Key Findings & Proposed Mechanisms | Experimental Models | Citations |
|---|---|---|---|
| Neuroprotection & Alzheimer's Disease | Halts decline of muscarinic acetylcholine receptors (mAChRs) in brain; improves memory. | Animal models of Alzheimer's disease | [1] [2] |
| Antidiabetic Effects | Lowers blood sugar and reverses diabetic weight gain. | Mice with a mutant diabetes gene (db/db) | [1] [2] |
| Otoprotection | Alleviates cisplatin-induced oxidative stress, inhibits apoptosis and ferroptosis. | HEI-OC1 cells, mouse cochlear explants, C57BL/6J mice | [3] [4] |
| Anti-inflammatory & Antioxidant | Reduces proinflammatory mediators (NO, PGE2) and oxidative stress. | Macrophages, rat model of ulcerative colitis | [5] [3] [4] |
| Melanogenesis Induction | Increases melanin synthesis by stimulating tyrosinase and MITF protein expression. | Murine melanocyte melan-a cells | [6] |
The mechanism by which this compound protects against cisplatin-induced hearing loss illustrates how its antioxidant properties, potentially influenced by its structure, lead to a specific therapeutic outcome:
Mechanism of this compound protection against cisplatin-induced ototoxicity.
For researchers, the specific stereochemistry of this compound is confirmed through analytical techniques, and its investigation often relies on established in vitro and in vivo models.
The 5β configuration and other stereocenters of this compound can be characterized using the following data [5]:
| Technique | Key Identifiers for this compound |
|---|---|
| Mass Spectrometry (ESI-MS) | Molecular ion [M+H]+ at m/z 417.34 (C27H44O3) |
| Infrared (IR) Spectroscopy | Peaks at ~3407 cm⁻¹ (O-H), ~2931 cm⁻¹ (C-H), ~1069 cm⁻¹ (C-O) |
| Proton NMR (¹H-NMR) | H-3 proton: δ 4.10 (broad singlet) H-26 methylene protons: δ 3.94 (dd) and 3.29 (d) H-16 proton: δ 4.40 (td) | | Carbon-13 NMR (¹³C-NMR) | C-3: δ 67.2; C-16: δ 81.2; C-22: δ 109.9; C-26: δ 65.3 |
1. In Vitro Cell Viability and Apoptosis Assay (Otoprotection Study) [3] [4]
2. In Vivo Auditory Function Assessment (Otoprotection Study) [3] [4]
3. Isolation and Hydrolysis from Plant Material [5] [7] The following workflow outlines a standard protocol for isolating this compound from its plant source, Anemarrhena asphodeloides:
General workflow for isolating this compound from plant material.
Despite its promise, several challenges must be addressed to translate this compound into a clinical drug [5] [8]:
The tables below summarize the key proton (¹H) and carbon (¹³C) NMR assignments for Sarsasapogenin, as reported in a 2022 review article [1] [2]. The data is typically obtained in CDCl₃ (deuterated chloroform) solution.
Table 1: ¹H NMR Data (400 MHz) [1] [2]
| Proton | δ (ppm) | Multiplicity (J in Hz) |
|---|---|---|
| H-3 | 4.10 | broad singlet |
| H-16 | 4.40 | triplet of doublets (td, J = 7.9, 7.3, 6.2) |
| H-26a | 3.94 | doublet of doublets (dd, J = 11.0, 2.8) |
| H-26b | 3.29 | doublet (d, J = 10.9) |
| H-18 (CH₃) | 0.75 | singlet |
| H-19 (CH₃) | 0.97 | singlet |
| H-21 (CH₃) | 0.98 | doublet (d, J = 6.2) |
| H-27 (CH₃) | 1.07 | doublet (d, J = 7.4) |
| Carbon | δ (ppm) | Carbon | δ (ppm) |
|---|---|---|---|
| C-3 | 67.2 | C-18 | 16.2 |
| C-16 | 81.2 | C-19 | 24.1 |
| C-22 | 109.9 | C-21 | 14.5 |
| C-26 | 65.3 | C-27 | 16.6 |
The NMR data for this compound is characterized using a standard experimental workflow. The following diagram outlines the key steps from compound isolation to structure confirmation.
Overview of the process from plant extraction to NMR-based structure confirmation.
For researchers seeking raw spectral data or visual references, the Natural Product Magnetic Resonance Database (NP-MRD) provides simulated ¹H and ¹³C NMR spectra for this compound across a range of frequencies (from 100 MHz to 1000 MHz) [3]. This can be invaluable for spectrum prediction and comparison.
This compound is a molecule of significant pharmacological interest. Its NMR characterization is a fundamental step in research aimed at developing new therapies.
This compound inhibits inflammatory and atherosclerosis pathways by targeting key signaling molecules.
Introduction Sarsasapogenin is a natural steroidal sapogenin found in various plant species, including those from the Asparagus and Anemarrhena genera. Its quantification is crucial for the quality control of herbal medicines and for supporting further pharmacological studies. HPTLC is a robust, cost-effective, and high-throughput technique ideal for this application [1] [2]. The following protocol and data are adapted from a recent 2024 study that conducted a comparative analysis of ten Asparagus species [3] [4].
The following table summarizes the key parameters for a validated HPTLC method.
Table 1: Validated HPTLC Method Parameters for this compound
| Parameter | Specification |
|---|---|
| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F₂₅₄ [2] |
| Sample Application | 5-10 µL of standard/sample, applied as a band with a Linomat automatic applicator (e.g., 6 mm band width) [2] |
| Mobile Phase | Optimized via Central Composite Design; specific ratio depends on the full method development [5] |
| Development Chamber | Twin-trough glass chamber, pre-saturated with mobile phase for 20 minutes [2] |
| Development Distance | 8 cm [2] |
| Detection & Quantification | Densitometric scanning in reflectance-absorbance mode at 230 nm [2] |
| R_f Value | ~0.60 (for this compound, when analyzed alongside diosgenin which has an R_f of ~0.49) [1] |
A 2024 study applied a validated HPTLC method to quantify this compound in various Asparagus species. The quantitative findings are summarized below.
Table 2: this compound Content in Asparagus Species (mg/g Dry Weight) [3] [4]
| Species | Plant Part | This compound Content (mg/g ± SD) |
|---|---|---|
| A. racemosus | Cladodes | 11.20 ± 0.025 |
| A. officinalis | Roots | 5.95 ± 0.024 |
| A. adscendens | Roots | 4.68 ± 0.015 (Shatavarin IV) |
| A. densiflorus | Cladodes | 6.72 ± 0.02 (Shatavarin IV) |
| A. falcatus | - | Highest for β-sitosterol & lupeol |
Key Findings:
The HPTLC method should be validated as per ICH guidelines. Key parameters include [2]:
The following diagram illustrates the complete experimental workflow from sample preparation to quantification.
This compound is a natural steroidal sapogenin molecule primarily obtained from the rhizomes of Anemarrhena asphodeloides Bunge (Zhimu), a plant used traditionally in Chinese medicine for treating febrile diseases, cough, polydipsia, and constipation [1] [2]. This compound represents a promising scaffold for drug development due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, anti-osteoclastogenic, and neuroprotective properties [1] [2] [3]. This compound belongs to the spirostane saponin class characterized by a six-ring structure (A–F) with a 5β configuration between rings A and B, which distinguishes it from other steroidal compounds with trans-linkages [1] [2]. The unique cis-linkage in its structure and the (S)-configuration at C-25 are biologically significant, as specific enzymes in several plants glycosylate this compound, and these structural features contribute to its pharmacological specificity [3].
The growing interest in this compound in pharmaceutical research necessitates reliable and efficient protocols for its extraction, isolation, and purification from plant materials. These protocols must be scalable, reproducible, and capable of producing high-purity compound for both research and potential clinical applications. This application note provides detailed methodologies for the isolation and purification of this compound, incorporating quantitative data comparisons and analytical verification techniques to ensure researchers can obtain high-quality material for their investigations. The methods described here have been optimized from published scientific literature and patents to maximize yield and purity while maintaining practical feasibility for research laboratories [1] [2] [4].
The initial extraction process is critical for obtaining this compound in sufficient quantities while minimizing the co-extraction of impurities. The following protocol has been demonstrated as effective for the extraction of this compound from the dried rhizomes of Anemarrhena asphodeloides [1] [2]:
Plant Material Preparation: Begin with 1 kg of dried powdered rhizomes of Anemarrhena asphodeloides. The material should be finely ground to increase surface area and improve extraction efficiency.
Solvent Extraction: Extract the powdered material with 20 L of 95% aqueous ethanol for 4 hours at 70°C using a reflux apparatus to prevent solvent evaporation. Ethanol is preferred due to its ability to extract steroidal saponins effectively while minimizing the extraction of highly polar compounds.
Concentration: After extraction, filter the ethanolic solution while hot to remove plant debris, then concentrate the filtrate using a rotary evaporator at controlled temperature (40-50°C) and reduced pressure to obtain a crude extract. The volume should be reduced to approximately 1-2 L before proceeding to the next step.
Fractionation: Pack the concentrated extract onto a macroporous resin column and elute with step gradients of ethanol-water solutions (10%, 30%, 50%, and 90% ethanol). Collect the 90% ethanol fraction which contains the this compound precursors, and concentrate this fraction using a rotary evaporator [1] [2].
This initial extraction process typically yields a crude saponin mixture containing this compound glycosides, which require further hydrolysis and purification steps to obtain the aglycone this compound.
For laboratories working with different source materials or requiring alternative approaches, several other methods have been documented:
Smilax Species Extraction: this compound can also be extracted from various Smilax species (sarsaparilla) using similar ethanol extraction methods. One reported protocol from Smilax root processes 225 kg of dried root with 95% ethanol, followed by fat removal from the resulting gum, yielding approximately 450 grams of pure this compound after hydrolysis and purification [3].
Asparagus racemosus Extraction: Another source of this compound is Asparagus racemosus, from which it can be extracted using methanol or ethanol followed by various purification steps including solvent partitioning and column chromatography [5].
Table 1: Comparison of Extraction Conditions from Different Plant Sources
| Plant Source | Solvent System | Temperature | Duration | Key Advantages |
|---|---|---|---|---|
| Anemarrhena asphodeloides | 95% aqueous ethanol | 70°C | 4 hours | High yield, well-established method |
| Smilax species | 95% ethanol | Reflux temperature | 4-6 hours | Scalable for large batches |
| Asparagus racemosus | Methanol or ethanol | Room temperature to 60°C | 24-48 hours | Suitable for lab-scale extraction |
The extraction process yields this compound in the form of saponin glycosides, which must undergo hydrolysis to release the free sapogenin. The following protocol details the acid hydrolysis process optimized for this compound production [1] [2]:
Acidification: Mix the concentrated 90% ethanol fraction with an equal volume of 10% hydrochloric acid (HCl). The acid concentration and volume are critical for complete hydrolysis without degrading the sapogenin structure.
Hydrolysis Conditions: Incubate the acidified solution for 2 hours at 50°C with occasional stirring. This mild heating facilitates the cleavage of glycosidic bonds without causing extensive decomposition of the aglycone.
Precipitation: After hydrolysis, allow the solution to cool to room temperature. This compound will begin to precipitate from the solution as the reaction mixture cools.
Initial Purification: Collect the precipitate by filtration or centrifugation. For further purification, dissolve the crude material in absolute ethanol and add activated carbon for decolorization. Stir this mixture for 30 minutes to adsorb colored impurities [1] [2] [4].
For specific applications or when working with different plant matrices, alternative hydrolysis methods may be employed:
Strong Acid Hydrolysis: Some protocols utilize 1 M HCl at higher temperatures (99°C) for extended periods (24 hours) to ensure complete hydrolysis of resistant saponin structures [6]. This method is particularly useful for saponins with multiple sugar residues or stable glycosidic bonds.
Sulfuric Acid Hydrolysis: In some cases, sulfuric acid may be used instead of hydrochloric acid for the hydrolysis process. The typical concentration ranges from 1-2 M, with similar temperature and duration parameters as HCl-mediated hydrolysis [7].
Table 2: Hydrolysis Conditions for this compound Release
| Acid Type | Concentration | Temperature | Duration | Efficiency | Considerations |
|---|---|---|---|---|---|
| Hydrochloric acid | 10% in final solution | 50°C | 2 hours | High | Standard method, minimal degradation |
| Hydrochloric acid | 1 M | 99°C | 24 hours | Very high | For resistant saponins, may cause some degradation |
| Sulfuric acid | 1-2 M | 50-70°C | 2-4 hours | High | Alternative to HCl, requires careful pH adjustment |
Following hydrolysis and initial precipitation, further purification is necessary to obtain this compound of high purity suitable for pharmaceutical applications:
Decolorization: Dissolve the crude this compound obtained after hydrolysis in absolute ethanol and add activated carbon (approximately 1-2% w/v). Stir the mixture for 30 minutes at room temperature, then filter to remove the carbon and adsorbed impurities [1] [2].
Crystallization: Concentrate the decolorized ethanolic solution and allow it to stand at room temperature for crystallization. White acicular crystals of this compound will form upon standing. For further purification, repeat the recrystallization from absolute ethanol or acetone [1] [2] [4].
Column Chromatography: For highest purity requirements, additional column chromatography on silica gel using gradient elution with chloroform-methanol mixtures or on C18 reverse-phase material can be employed [5] [7].
The final stages of purification ensure the material meets research-grade standards:
Filtration and Drying: Collect the crystals by suction filtration and wash with a small amount of cold ethanol or acetone. Dry the crystals under reduced pressure to remove residual solvent [4].
Yield Calculation: The typical yield of pure this compound from Anemarrhena asphodeloides is approximately 0.46% (4.6 g from 1 kg of starting material) [1] [2].
Purity Assessment: Assess the purity of the final product by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The pure compound should show a single spot on TLC and a single peak in HPLC analysis [7].
Ultra-high-performance liquid chromatography with evaporative light scattering detection (UHPLC-ELSD) has emerged as a powerful technique for the quantification of sapogenins, including this compound [7]:
Chromatographic Conditions: Use a C18 reverse-phase column (2.1 × 100 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase typically consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution from 5% to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
ELSD Parameters: Set the evaporator temperature to 40°C and the nebulizer temperature to 50°C with a gas flow rate of 1.5 L/min.
Quantification: Prepare standard solutions of this compound in methanol at concentrations ranging from 10 to 500 μg/mL for calibration curve construction. The limit of detection for this compound with this method is typically in the nanogram range [7].
For structural confirmation and higher sensitivity analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides definitive characterization:
MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific detection. The characteristic transition for this compound is m/z 417.3 → 255.2 [7].
Structural Confirmation: Key spectroscopic characteristics of this compound include:
Table 3: Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters | Sensitivity | Advantages |
|---|---|---|---|---|
| UHPLC-ELSD | Quantification | C18 column, acetonitrile-water gradient | ~10 ng | Universal detection, no chromophore needed |
| LC-MS/MS | Identification and quantification | ESI+, MRM m/z 417.3→255.2 | ~1 ng | High specificity and sensitivity |
| NMR spectroscopy | Structural elucidation | ¹H and ¹³C in CDCl₃ | ~1 mg | Complete structural information |
| TLC | Rapid screening | Silica gel, chloroform-methanol mixtures | ~100 ng | Quick and inexpensive |
The following diagram illustrates the complete workflow for this compound isolation and purification, integrating all critical steps from raw material to pure compound:
Diagram 1: Complete workflow for this compound isolation and purification
The isolation and purification protocols described herein provide researchers with comprehensive methodologies for obtaining high-purity this compound from natural sources. The extraction efficiency and final yield are influenced by several factors, including plant material quality, extraction duration and temperature, hydrolysis conditions, and purification techniques. Through method optimization and rigorous quality control using advanced analytical techniques, researchers can ensure consistent production of this compound for pharmacological evaluation.
Current research indicates that this compound holds significant promise as a lead compound for drug development, particularly in the areas of neurodegenerative disorders such as Alzheimer's disease, metabolic diseases including diabetes, and cancer therapy [1] [2] [8]. The availability of reliable isolation protocols is essential for further structure-activity relationship studies and derivative synthesis aimed at enhancing its pharmacological potency and improving its drug-like properties.
Future directions in this compound research should focus on:
As interest in natural product-based drug discovery continues to grow, standardized protocols for the isolation of bioactive compounds like this compound become increasingly valuable to the research community.
Introduction this compound (Sar) is a natural steroidal sapogenin primarily isolated from the Chinese medicinal herb Anemarrhena asphodeloides Bunge [1] [2]. It has garnered research interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects [1] [3]. Notably, recent studies have identified its potent anti-osteoclastogenic properties, suggesting its potential as a therapeutic agent for osteoclast-related osteolytic diseases such as osteoporosis, periprosthetic osteolysis, and cancer-related bone destruction [1] [4] [5].
The compound exerts its effects by suppressing key signaling pathways activated by RANKL (Receptor Activator of Nuclear Factor-κB Ligand), the fundamental cytokine driving osteoclast differentiation [1] [4] [5]. The following sections provide a detailed experimental summary and a standardized protocol for evaluating this compound's activity in an in vitro osteoclastogenesis model.
The table below summarizes quantitative data from key experiments investigating this compound's effects on osteoclastogenesis.
Table 1: Summary of this compound's Effects on Osteoclastogenesis *In Vitro*
| Experimental Parameter | Treatment Conditions | Key Findings | Signaling Pathway Analysis |
|---|---|---|---|
| Cell Viability (BMMs) [1] [5] | 1, 2, 4, 8 μM for 48/96 hrs | No significant cytotoxicity at ≤ 4 μM; toxicity observed at 8 μM. | Not Applicable |
| Osteoclast Formation (TRAP+ MNCs) [1] [5] | 1, 2, 4 μM with RANKL (100 ng/mL) | Dose-dependent inhibition. ~50% reduction in OC number/area at 2 μM; nearly complete suppression at 4 μM. | Inhibition of RANKL-induced NF-κB, JNK, p38, and ERK phosphorylation; suppression of NFATc1 induction. |
| Bone Resorption Activity [1] | 1, 2, 4 μM on bovine bone discs | Dose-dependent reduction in resorption pit area. Significant inhibition at 2 μM; minimal resorption at 4 μM. | Associated with disrupted F-actin ring formation. |
| Stage-Specific Inhibition [1] | 4 μM treatment at early (D0-D2), mid (D2-D4), late (D4-D6) stages | Most potent inhibition during the early stages of differentiation (D0-D2). | Correlated with strong suppression of early RANKL signaling cascades. |
This protocol outlines the methodology for assessing the anti-osteoclastogenic effects of this compound using primary mouse bone marrow-derived macrophages (BMMs), based on established procedures [1] [6] [5].
The following diagram illustrates the molecular mechanism of this compound and the logical flow of the experiments described above to elucidate this mechanism.
Sarsasapogenin (SAR) is a natural steroidal sapogenin primarily isolated from the medicinal plant Anemarrhena asphodeloides Bunge, traditionally known as "Zhimu" in Chinese medicine. Emerging research has demonstrated its significant potential in preventing bone loss through multiple mechanisms, positioning it as a promising candidate for treating osteolytic diseases like osteoporosis. Bone remodeling is a tightly regulated process maintaining skeletal homeostasis through a balance between osteoclast-mediated bone resorption and osteoblast-driven bone formation. Disruption of this balance, particularly excessive osteoclast activity, underlies various pathological bone loss conditions. Current therapies for osteoporosis, including bisphosphonates and selective estrogen receptor modulators, often present limitations such as adverse effects and long-term safety concerns, creating an urgent need for safer, more effective alternatives. SAR has emerged as a multi-targeted therapeutic agent capable of both inhibiting osteoclastogenesis and promoting osteogenic-angiogenic coupling, offering a comprehensive approach to bone loss prevention that addresses both the resorptive and formative components of bone remodeling [1] [2].
The therapeutic significance of SAR extends across various bone loss pathologies, including postmenopausal osteoporosis, inflammatory osteolysis, and osteolysis associated with prosthetic implants. Its ability to simultaneously target multiple signaling pathways involved in bone metabolism, coupled with its natural origin and favorable toxicity profile, makes it particularly attractive for long-term management of chronic skeletal disorders. This document provides comprehensive application notes and detailed experimental protocols for evaluating SAR's efficacy in preventing bone loss, incorporating both in vivo and in vitro models to establish robust mechanistic evidence and dose-response relationships for researchers and drug development professionals [3] [2].
Table 1: In Vivo Models of this compound in Bone Loss Prevention
| Disease Model | Induction Method | SAR Dosage | Administration Route | Treatment Duration | Key Findings | References |
|---|
| LPS-induced Inflammatory Bone Loss | LPS calvarial injections (5 mg/kg) in mice | 10 mg/kg/day | Intraperitoneal | 14 days | - Significant reduction of osteoclast numbers
Table 2: In Vitro Effects of this compound on Bone Cells
| Cell Type | Treatment Conditions | Key Assays | Major Findings | Mechanistic Insights | References |
|---|
| Bone marrow-derived macrophages (BMMs) | RANKL (100 ng/mL) + M-CSF (25 ng/mL) with SAR (0, 1, 2, 4 μM) | TRAP staining, F-actin ring formation, bone resorption pits | - Dose-dependent inhibition of osteoclast differentiation
This compound exerts its anti-osteoclastogenic effects primarily through interference with the RANKL/RANK signaling cascade, a critical pathway regulating osteoclast differentiation and activation. In bone marrow-derived macrophages, SAR treatment significantly inhibits RANKL-induced activation of NF-κB signaling by reducing the phosphorylation of IκBα and p65, thereby preventing nuclear translocation of this key transcription factor. Simultaneously, SAR suppresses multiple branches of the MAPK pathway, particularly phosphorylation of JNK, ERK, and p38. This multi-pathway inhibition converges to downregulate the expression of the master osteoclast transcription factor NFATc1 and its upstream regulator c-Fos. The consequent reduction in NFATc1 activation leads to decreased expression of osteoclast-specific genes, including those encoding TRAP, cathepsin K, and MMP-9, ultimately resulting in impaired osteoclast differentiation and reduced bone resorptive capacity [1] [5].
In estrogen-deficient conditions, a novel mechanism of SAR has been identified through its activation of the GPX4/SLIT3/ROBO1 axis, which promotes coupling between osteogenesis and angiogenesis - a critical process in bone regeneration. SAR directly binds to and stabilizes glutathione peroxidase 4 (GPX4), a key enzyme that inhibits ferroptosis by reducing lipid peroxides. In bone marrow mesenchymal stem cells (BMSCs), GPX4 activation by SAR prevents iron overload-induced ferroptosis, enhancing their osteogenic differentiation capacity and increasing secretion of SLIT3, a pro-angiogenic factor. SLIT3 then binds to its receptor ROBO1 on vascular endothelial cells, promoting angiogenic activity and vessel formation. This coordinated enhancement of both bone formation and blood supply represents a comprehensive therapeutic approach for postmenopausal osteoporosis, addressing both the structural and vascular components of bone health [3] [4].
The multifaceted mechanisms of this compound position it as a promising therapeutic candidate for various osteolytic conditions. Its dual action in both inhibiting excessive bone resorption and promoting bone formation addresses a critical unmet need in osteoporosis management, where most current therapies predominantly target only one aspect of bone remodeling. Particularly noteworthy is SAR's activation of the GPX4/SLIT3/ROBO1 axis, which promotes the crucial coupling of osteogenesis and angiogenesis - a process essential for bone regeneration that declines significantly in postmenopausal osteoporosis. This unique mechanism suggests potential applications not only for osteoporosis but also for bone fracture repair, implant osseointegration, and bone tissue engineering strategies where enhanced vascularization is critical for successful outcomes [3] [6].
Future research should focus on several key areas to advance SAR toward clinical application. Structure-activity relationship studies could optimize its therapeutic efficacy while minimizing potential side effects through targeted structural modifications. Advanced drug delivery systems incorporating biomaterial scaffolds or nanoparticles could enhance SAR's bioavailability and enable localized, sustained release at bone defect sites. Additionally, comprehensive preclinical toxicology studies and rigorous clinical trials are essential to establish safety profiles and therapeutic efficacy in human populations. The integration of SAR with existing bone-targeting technologies, such as bisphosphonate-conjugated delivery systems, may further improve its osteotropism and therapeutic potential. As natural products continue to provide valuable leads for drug development, this compound represents a compelling candidate for next-generation bone therapeutics with its multi-targeted mechanism and favorable safety profile [2].
Atherosclerosis (AS), a pathological basis for many cardiovascular diseases, involves the pathological transformation of VSMCs. In response to stimuli like oxidized low-density lipoprotein (ox-LDL), VSMCs switch from a contractile phenotype to a synthetic phenotype, characterized by increased proliferation, migration, and invasion into the intima, contributing to plaque formation and progression [1] [2].
Sarsasapogenin (Sar), a natural steroidal sapogenin primarily isolated from the plant Anemarrhena asphodeloides Bunge, has emerged as a potential therapeutic agent due to its diverse pharmacological activities, which include anti-inflammatory and anticancer effects [3]. Recent research has illuminated its specific protective role against ox-LDL-induced pathological behaviors in VSMCs [1].
The following table summarizes the key inhibitory effects of Sar on ox-LDL-induced VSMCs, as measured by various functional assays.
| Experimental Assay | Key Findings on ox-LDL-induced VSMCs | Reported Quantitative Data (vs. ox-LDL group) |
|---|---|---|
| Cell Viability (CCK-8) | Sar pretreatment (1, 2, 4 µM) reduced ox-LDL-stimulated viability. | Dose-dependent decrease [1]. |
| Cell Proliferation (EdU) | Sar pretreatment decreased the proportion of DNA-synthesizing (proliferating) cells. | Significant reduction in EdU-positive cells [1]. |
| Cell Migration (Wound Healing) | Sar pretreatment inhibited the ability of cells to close a scratch wound. | Reduced wound closure after 24 hours [1]. |
| Cell Invasion (Transwell) | Sar pretreatment impaired the ability of cells to invade through a Matrigel-coated membrane. | Significant decrease in the number of invaded cells [1]. |
The molecular mechanism behind these effects involves the suppression of key proteins. Sar treatment was found to reduce the elevated expression of Proliferating Cell Nuclear Antigen (PCNA), Ki67, Matrix Metallopeptidase 2 (MMP2), and Matrix Metallopeptidase 9 (MMP9) in ox-LDL-treated VSMCs [1]. Crucially, Sar acts by targeting the STIM1/Orai signaling pathway, a major regulator of store-operated calcium entry (SOCE), which is implicated in vascular disorders [1].
Here is a detailed methodology for key experiments investigating Sar's effects on VSMCs, based on the cited research.
The experimental data suggests that Sar exerts its effects by inhibiting the STIM1/Orai calcium signaling pathway, which is overactivated by ox-LDL. The diagram below illustrates this proposed mechanism and the experimental workflow for its validation.
This compound represents a promising natural steroid molecule for therapeutic intervention in atherosclerosis by specifically targeting the pathological phenotypes of VSMCs. The provided application notes and detailed protocols offer a foundation for researchers to further investigate the efficacy and mechanisms of Sar, supporting its potential as a lead compound in cardiovascular drug discovery.
Introduction Cisplatin is a highly effective chemotherapeutic agent, but its dose-limiting ototoxicity leads to irreversible, bilateral sensorineural hearing loss in 40%-60% of adult patients and up to 60% of pediatric patients [1] [2]. This damage primarily occurs through the induction of oxidative stress, which triggers both apoptosis and ferroptosis in cochlear hair cells [1] [3] [2]. There is a significant unmet clinical need for protective agents, as sodium thiosulfate is the only FDA-approved drug and is currently indicated only for pediatric use [1] [2].
Sarsasapogenin (Sar), a natural steroidal saponin isolated from Anemarrhena asphodeloides, has demonstrated potent antioxidant and neuroprotective properties [2]. Recent research provides compelling evidence that this compound effectively protects hair cells from cisplatin-induced damage by simultaneously targeting multiple cell death pathways, making it a promising candidate for therapeutic intervention [1] [4].
Mechanism of Action this compound exerts its otoprotective effects primarily by alleviating cisplatin-induced oxidative stress, which in turn attenuates two key pathways of programmed cell death: apoptosis and ferroptosis [1] [3].
The following diagram synthesizes the core mechanisms of cisplatin-induced ototoxicity and the multi-faceted protective action of this compound, based on the described pathways [1] [5].
The following section provides methodologies for evaluating the otoprotective efficacy of this compound, based on established in vitro and in vivo models.
The HEI-OC1 cell line is a widely accepted and robust model for initial screening of ototoxic and otoprotective compounds, as it expresses key hair cell markers [1] [6].
1.1. Cell Culture and Treatment
1.2. Key Assays and Methodologies The table below summarizes the core in vitro assays used to quantify protection.
| Assay Objective | Protocol Details | Key Measurements & Outputs |
|---|---|---|
| Cell Viability [1] | Use Cell Counting Kit-8 (CCK-8). Add CCK-8 reagent to culture wells, incubate for 1-4 hours, and measure absorbance at 450 nm. | Percentage cell viability relative to control. Calculated IC₅₀ for cisplatin; protective IC₅₀ for this compound. |
| Apoptosis Rate [1] | Use Annexin V-FITC/PI Apoptosis Detection Kit with flow cytometry. Harvest cells, stain with Annexin V and Propidium Iodide, and analyze within 1 hour. | Percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. |
| Intracellular ROS [1] | Use fluorescent probe DCFH-DA. Incubate treated cells with 10 µM DCFH-DA for 30 minutes at 37°C. Wash and measure fluorescence (Ex/Em: 488/525 nm). | Fluorescence intensity relative to control. A decrease indicates reduced oxidative stress. |
| Protein Expression (Apoptosis/Ferroptosis) [1] | Western Blot analysis. Extract total protein, separate by SDS-PAGE, transfer to PVDF membrane, and incubate with primary antibodies overnight at 4°C. | Expression levels of cleaved Caspase-3, CYCS (apoptosis), and GPX4 (ferroptosis). β-actin as loading control. |
This model provides a more complex environment that better mimics the native cochlea.
Ultimate validation requires demonstrating efficacy in a live animal model with functional hearing.
The overall workflow for evaluating this compound, from in vitro screening to in vivo confirmation, is outlined below.
The presented data and protocols establish a strong foundation for investigating this compound as a novel otoprotective agent. Its defined mechanism of action—simultaneously targeting oxidative stress, apoptosis, and ferroptosis—makes it a particularly compelling candidate for further development. The structured workflow from in vitro screening to in vivo validation provides a clear and rigorous path for researchers in academia and industry to advance this promising compound towards potential clinical application.
The Store-Operated Calcium Entry (SOCE) pathway, mediated by the STIM and Orai proteins, is a crucial calcium signaling mechanism in eukaryotic cells and a promising therapeutic target [1] [2].
The following diagram illustrates this core activation mechanism:
Although data on sarsasapogenin is unavailable, research on other natural compounds validates the STIM1-Orai pathway as a viable drug target. The flavonoid trifolin has been experimentally shown to inhibit SOCE and exert antihypertensive effects by targeting this pathway [4].
The experimental data from the trifolin study is summarized in the table below.
Table 1: Summary of Experimental Evidence for Trifolin's Action on the STIM1-Orai Pathway
| Experimental Model | Treatment | Key Findings Related to STIM1-Orai Pathway | Reference |
|---|
| Ex Vivo (Isolated mouse aortic rings) | Pre-treatment with Trifolin | Inhibited vasoconstriction induced by NE, KCl, and Ang II. Blocked extracellular Ca²⁺ influx induced by these agonists and thapsigargin (a SOCE activator). | [4] | | In Vivo (Ang II-induced hypertensive mice) | Trifolin (0.1, 1, 10 mg/kg/day) for 4 weeks | Significantly reduced aortic wall thickness. Downregulated expression of STIM1 and ORAI1 proteins in the abdominal aorta. | [4] | | In Vitro (Ang II-activated VSMCs) | Trifolin treatment | Reduced intracellular Ca²⁺ levels. Downregulated expression of STIM1, ORAI1, and downstream proteins (CaM, MLCK, p-MLC2). | [4] |
This protocol outlines a multi-modal strategy to evaluate the effects of a candidate compound like this compound on the STIM1-Orai pathway, based on established methodologies [4].
Objective: To determine whether this compound inhibits the STIM1-Orai signaling pathway and SOCE in vascular smooth muscle cells (VSMCs).
1. Materials
2. Experimental Workflow
The investigation proceeds through three sequential phases, as shown in the workflow below:
3. Key Procedures
3.1. Calcium Flux Assay [4]:
3.2. Western Blot Analysis [4]:
I hope this detailed framework provides a solid foundation for your research. Should you obtain specific data on this compound in the future, the protocols and analysis methods here can be directly applied.
Current evidence suggests sarsasapogenin protects cells from ferroptosis primarily through antioxidant activity and by modulating the core ferroptosis pathway. The proposed mechanism, based on a 2025 study on cisplatin-induced ototoxicity, is outlined below [1].
Diagram Title: this compound inhibits ferroptosis pathway.
As the diagram illustrates, the protective effect is achieved through a multi-targeted approach [1]:
The following table summarizes quantitative data from the core study that established this compound's anti-ferroptotic activity in a model of ototoxicity [1].
Table 1: Efficacy of this compound in Protecting HEI-OC1 Auditory Cells from Cisplatin-Induced Damage
| Assay Endpoint | Cisplatin Group | Cisplatin + this compound Group | P-value | Inference |
|---|---|---|---|---|
| Cell Viability (CCK-8) | 52.1% | 79.3% | < 0.01 | Significant protection |
| Apoptosis Rate (Flow Cytometry) | 25.8% | 14.2% | < 0.01 | Significant reduction |
| Intracellular ROS Level | 215% of control | 132% of control | < 0.01 | Significant reduction |
| GPX4 Protein Level (WB) | 0.4-fold of control | 0.9-fold of control | < 0.05 | Significant restoration |
This protocol is adapted from the methodology used to investigate the otoprotective effects of this compound, providing a reproducible template for your research [1].
Objective: To evaluate the inhibitory effect of this compound on ferroptosis in vitro.
1. Cell Culture and Treatment
2. Assessment of Ferroptosis and Cell Death Markers
3. Protein Expression Analysis (Western Blotting)
Here are answers to common questions researchers face when working with poorly soluble compounds.
Q1: What are the primary strategies for enhancing solubility in vitro? The main approaches involve structural modification of the compound itself or the use of advanced formulation/delivery systems [1]. The table below summarizes these core strategies.
| Strategy | Description | Key Consideration |
|---|---|---|
| Structural Modification | Introduce charged/polar groups to parent molecule [2]. | Requires structural knowledge; may alter bioactivity. |
| Advanced Delivery Systems | Use of liposomes, micelles, or nanoparticles to encapsulate compound [1]. | Protects compound, enhances stability & bioavailability. |
| Co-solvents & Surfactants | Use of DMSO, ethanol, or detergent-based solutions. | Common initial approach; can interfere with some assays. |
Q2: How can structural modification be used to improve solubility? Structure-guided design can incorporate charged residues at specific sites in a molecule to enhance its aqueous solubility without significantly compromising its biological activity [2].
Q3: What formulation techniques can help with insoluble saponins? Encapsulation and nanocarrier systems are promising technologies to improve the bioavailability and handling of saponins [1]. These systems work by enclosing the compound to protect it and alter its interaction with the solvent.
The following diagram outlines a logical workflow you can follow to systematically address solubility issues with this compound in your assays.
When experiments are hindered by low solubility, consult this guide for specific issues and potential solutions.
| Problem & Symptoms | Possible Root Cause | Suggested Solution & Experimental Tips |
|---|
| Precipitation in Aqueous Buffer: Compound crashes out upon dilution from stock solution. | - Solvent-system mismatch.
I hope this technical support guide provides a solid starting point for your work with this compound.
The following section provides a foundational methodology for extracting this compound from its primary source, Anemarrhena asphodeloides Bunge (Zhimu). This established protocol is a starting point for optimization efforts [1].
| Step | Parameter | Details & Specifications |
|---|---|---|
| 1. Raw Material Prep | Source Material | Dried rhizomes of Anemarrhena asphodeloides [1]. |
| Preparation | Grind material into a fine, dry powder [1]. | |
| 2. Primary Extraction | Solvent | 95% Aqueous Ethanol [1]. |
| Ratio | 1 kg powder to 20 L solvent [1]. | |
| Conditions | Heat to 70°C for 4 hours [1]. | |
| Post-Processing | Concentrate extract using rotary evaporation [1]. | |
| 3. Hydrolysis | Method | Acid Hydrolysis [1]. |
| Reagents | Mix concentrate with equal volume of 10% HCl [1]. | |
| Conditions | Incubate at 50°C for 2 hours [1]. | |
| 4. Purification | Decolorization | Dissolve in absolute ethanol; treat with activated carbon for 30 min [1]. |
| Crystallization | Filter and recrystallize from absolute ethanol at room temperature [1]. | |
| Expected Yield | ~4.6 g/kg (0.46%) of white acicular crystals [1]. |
The workflow below visualizes the core steps of this established extraction protocol.
The table below addresses frequent challenges encountered during the extraction of steroidal compounds like this compound.
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Chromatography | Use of methanol in HPLC mobile phase for steroidal saponins [2]. | Use acidified aqueous acetonitrile instead of methanol for improved peak shape and detection [2]. |
| Low Final Yield | Incomplete hydrolysis of saponins to sapogenins [1]. | Optimize acid concentration, temperature, and duration of the hydrolysis step. |
| Low Purity/Color | Co-extraction of pigments and impurities [1]. | Ensure adequate decolorization with activated carbon and repeat recrystallization steps [1]. |
| Low Extraction Efficiency | Inefficient primary extraction method. | Investigate modern techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) [3] [4]. |
For researchers aiming to move beyond the basic protocol, here are advanced strategies for optimization:
Based on the current search findings, the following critical information is missing and is essential for creating a comprehensive technical support system:
To address these gaps, I suggest:
"microwave-assisted extraction this compound", "optimization of Anemarrhena extraction", and "Response Surface Methodology steroidal saponins".
This guide provides evidence-based troubleshooting and protocols for maintaining the stability of saponin compounds in storage, drawing from general saponin research to inform practices for sarsasapogenin.
What are the most critical factors affecting saponin stability during storage? The stability of saponin components is primarily influenced by storage temperature, humidity, light exposure, and the pH of the storage solution. High temperatures significantly accelerate degradation, while low temperatures effectively preserve saponin content [1]. High humidity promotes microbial growth and chemical degradation, and light exposure can induce photodegradation of saponin structures [1].
How does temperature specifically impact saponin content? High temperatures are a major driver of saponin degradation and transformation. For example, in Ginseng Radix et Rhizoma Rubra extract, the contents of ginsenosides Rg1 and Rb1 decreased progressively over an 11-week storage period, with higher temperatures (45°C) causing a more pronounced reduction than lower temperatures (5°C). Conversely, the content of ginsenoside Rg3 increased under high-temperature storage, indicating that it is a transformation product from other saponins like Rb1, Rb2, and Rb3 [1]. Another study on saponin-based biopesticides found that samples stored in a cold room (10°C) showed significantly lower degradation and higher concentration compared to those stored at room temperature (26°C) [2].
What storage solution conditions favor saponin stability? While the provided research focuses on solid plant materials, the principles can guide solution storage. A key mechanism is the enzymatic and pH-driven hydrolysis of glycosidic bonds, which are central to saponin structure and activity [1]. Therefore, controlling pH to avoid extremes and using sterile techniques to minimize enzymatic and microbial activity are critical. One study on saponin stabilization used progressive freeze concentration (PFC) before storage, which concentrates and preserves the saponin [2]. For liquid extracts, sterile filtration ("sterilized samples that undergo thermal treatment") before storage was also employed to enhance shelf-life [2].
This methodology is adapted from general saponin stability studies to provide a systematic approach for assessing the impact of temperature on your specific saponin solution [2] [1].
Workflow Diagram: Temperature Stability Assessment
Materials:
Procedure:
This protocol investigates the stability of saponins under different pH conditions, which is critical for formulating storage solutions [1].
Workflow Diagram: pH Stability Assessment
Materials:
Procedure:
The following tables summarize quantitative findings from research on how storage conditions affect various saponins, serving as a reference for expected trends.
Table 1: Impact of Storage Temperature on Saponin Content
| Saponin / Material | Storage Condition | Duration | Key Change | Reference |
|---|---|---|---|---|
| General Saponins (Biopesticide) | 10°C (Cold Room) | 21 days | Low degradation; highest concentration: 0.730 mg/mL | [2] |
| General Saponins (Biopesticide) | 26°C (Room Temp) | 21 days | High degradation; lowest concentration: 0.025 mg/mL | [2] |
| Ginsenosides (Rg1, Rb1) | 5°C | 11 weeks | Progressive decrease, but less pronounced | [1] |
| Ginsenosides (Rg1, Rb1) | 45°C | 11 weeks | More pronounced decrease in content | [1] |
| Ginsenoside (Rg3) | 45°C | 11 weeks | Increase in content (transformation product) | [1] |
| Polygonatum Cyrtonema Hua | -20°C | 4 weeks | Highest total saponin content | [1] |
| Polygonatum Cyrtonema Hua | Room Temperature | 4 weeks | Lowest total saponin content | [1] |
Table 2: Impact of Other Storage Factors on Saponin Content
| Factor | Condition | Observed Effect on Saponins | Reference |
|---|---|---|---|
| Humidity | 20-30% RH (Low) | Minimal change in total saponins | [1] |
| Humidity | 80-90% RH (High) | Significant reduction in total saponins | [1] |
| Light | Sheltered / Dark | Reduced degradation (39.1% decrease in 4 weeks) | [1] |
| Light | Sunlight / Exposed | Increased degradation (43.4% decrease in 4 weeks) | [1] |
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Rapid decrease in parent saponin concentration | Storage temperature too high | Lower the storage temperature to -20°C or 4°C. Confirm stability with a temperature study [2] [1]. |
| Solution pH is too acidic or alkaline | Adjust the pH of the storage solution based on a pH stability study. Use appropriate buffers [1]. | |
| Formation of unknown degradation products | Hydrolysis of glycosidic bonds | Identify the fragments (aglycone, sugars) via HPLC-MS. This confirms hydrolysis, requiring pH and temperature control [1]. |
| Enzymatic or microbial activity | Filter-sterilize (0.22 µm) the solution before storage. Prepare fresh solutions and use sterile vials [2]. | |
| Poor recovery of saponin from storage solution | Adsorption to container walls | Use low-adsorption vials/tubes. Add a small percentage of organic solvent (e.g., methanol) if compatible with the saponin [1]. |
| Inconsistent stability results between batches | Uncontrolled light exposure | Store all samples in the dark, using amber vials or wrapping in aluminum foil [1]. |
| Cell Type / Model | Substance Tested | Key Findings (Effects) | Concentration / Dose | Citation |
|---|---|---|---|---|
| Human VSMCs | This compound (Sar) | No significant cytotoxicity | 1, 2, 4 µM | [1] |
| Human VSMCs | This compound (Sar) | Reduced cell viability (cytotoxic effect) | 8 µM | [1] |
| HEI-OC1 cells | This compound (Sar) | Protected against cisplatin-induced cytotoxicity | 5, 10, 20 µM | [2] |
| MAFLD Mouse Model | This compound | Improved liver injury, lowered hepatic TG | 90 mg/kg/d | [3] |
| Spinal Cord Injury Rat Model | This compound (SA) | Promoted functional recovery | 20 mg/kg/d | [4] |
The cytotoxic effect observed at a higher concentration (8 µM) provides a direct reference point for your work. The same study found that at lower concentrations (1-4 µM), this compound effectively blocked the proliferation, migration, and invasion of vascular smooth muscle cells induced by ox-LDL, with the 4 µM dose showing the most pronounced effect without harming the cells [1].
Research in other disease models reveals that this compound's protective effects are often linked to its influence on specific cellular pathways. The diagram below summarizes the key mechanisms identified in the studies.
Based on the gathered information, here are some points you could include in your FAQ and troubleshooting guides to address user concerns about cytotoxicity.
Q: At what concentration does this compound typically become cytotoxic?
Q: What are the known mechanisms behind this compound's effects?
Q: How can I design my experiment to avoid cytotoxicity?
The table below summarizes the fundamental experimental parameters for a cell viability assay, based on established cell culture and cytotoxicity methods. [1] [2] [3]
| Parameter | Typical Setup | Purpose & Rationale |
|---|---|---|
| Cell Lines | A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MRC-5 (human fetal lung fibroblast) [3] [2] | Use relevant to your research; A549/HepG2 common for anticancer screening; MRC-5 for non-cancerous control [3]. |
| Assay Type | MTT assay, XTT assay [3] [2] | Measures metabolic activity; colorimetric readout of cell viability. |
| Key Reagents | • Test Compound: Sarsasapogenin (various concentrations) • Positive Control: Doxorubicin (for cytotoxicity) [3] • Negative Control: DMSO (vehicle, e.g., ≤0.1%) [2] | Controls validate assay performance and isolate compound-specific effects. | | Culture Conditions | Medium: DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin. Incubation: 37°C, 5% CO₂ [1] [2] | Standard mammalian cell culture environment. | | Incubation Time | 24 to 96 hours [3] | Determine temporal effects of the compound. |
Once the core assay is running, you can optimize it for reliability and relevance. The following workflow outlines a systematic approach to this process.
Here are solutions to frequently encountered problems in cell viability assays:
Problem: High Background or Excessive Variability in Replicates
Problem: No Dose-Response Observed
Problem: Precipitate Formed in Wells with Higher Compound Concentrations
Problem: Inconsistent Results Between Experiments
For any HPTLC method, key validation parameters are well-established. The following table summarizes these core parameters based on International Council for Harmonisation (ICH) guidelines [1] [2] [3]:
| Parameter | Description | Typical Requirement / Example |
|---|---|---|
| Linearity & Range [1] [2] | Ability to obtain test results proportional to analyte concentration within a specific range. | Correlation coefficient (r) ≥ 0.9990 [2]. Range: e.g., 30–500 ng/spot [1] or 30–800 ng/band [2]. |
| Precision [3] | Closeness of agreement between a series of measurements. | Expressed as % Relative Standard Deviation (%RSD). Includes repeatability and intermediate precision. |
| Accuracy [3] | Closeness of agreement between the accepted reference value and the value found. | Measured via recovery studies, often using the standard addition method. |
| Robustness [1] [2] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Evaluates impact of small changes in mobile phase composition, development distance, or time on results. |
| Specificity/Selectivity [1] | Ability to assess the analyte unequivocally in the presence of other components. | Confirmed by analyzing standard vs. sample; should not interfere with excipients or degradants [1]. |
| Limit of Detection (LOD) & Quantification (LOQ) [1] | Lowest amount of analyte that can be detected or quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
While not for sarsasapogenin specifically, the workflow below synthesizes general steps for HPTLC analysis of saponins, which you can adapt [1] [3] [4].
Q1: Why can't I detect any bands for my saponin sample after development?
Q2: My saponin bands are tailing or not well-resolved. How can I improve the separation?
n-butanol:acetic acid:water (6:1:3) [3] or ethyl acetate:ethanol (96:4) [1].Q3: The validation shows poor precision. What could be the reason?
Here are answers to common issues researchers might encounter, based on general principles of dose-response experiments.
| Common Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor Curve Fit | Incorrect dilution series; high data variability; too few data points. | Use a minimum of 8-10 data points in a serial dilution; include replicates to assess variability [1]. |
| High Background Signal | Inadequate negative controls; compound auto-fluorescence; non-specific binding. | Include proper controls (e.g., "virus-only" wells for 0% inhibition, "cells-only" for 100% inhibition) to define assay boundaries [1]. |
| Low Signal-to-Noise Ratio | Weak assay signal; high background interference; incorrect reagent concentrations. | Optimize critical reagents (e.g., cell number, virus titer, incubation time); use a validated positive control to confirm assay dynamic range [1]. |
| Inconsistent IC50 Values | Plate edge effects; cell passage number too high; reagent instability. | Standardize cell culture and assay protocols; use a validated analysis tool (like AutoPlate) for consistent curve fitting [1]. |
| Cytotoxicity Confounding Results | Test compound is toxic to cells at higher concentrations. | Run a parallel cell viability assay (e.g., CCK-8) to distinguish true antiviral effect from cell death [2]. |
This protocol is adapted from established high-throughput screening methods for antiviral compounds [3] [2] [1]. You can apply it to evaluate sarsasapogenin.
1. Assay Setup and Plate Layout
2. Incubation and Readout
3. Data Analysis and Curve Fitting
% Inhibition = [(Virus Control - Test Well) / (Virus Control - Cell Control)] * 100Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
where σₚ and σₙ are the standard deviations of the positive and negative controls, and μₚ and μₙ are their means.The AutoPlate tool is an open-source R Shiny application designed specifically to accelerate the analysis of biological assays like dose-response curves [1].
The following diagram illustrates the logical workflow for establishing a dose-response curve, from initial assay setup to final analysis.
For a quick reference, the table below summarizes the fundamental chemical and physical properties of sarsasapogenin that are critical for experimental planning [1] [2] [3].
| Property | Description / Value |
|---|---|
| IUPAC Name | (25S)-5β-Spirostan-3β-ol [2] |
| Molecular Formula | C₂₇H₄₄O₃ [1] [3] |
| Molecular Weight | 416.64 g/mol [2] [3] |
| Melting Point | 194 - 201.5 °C [2] [3] [4] |
| Form at Room Temp | White, acicular (needle-like) crystalline solid [1] [5] |
| LogP (Predicted) | 4.52 - 6.21 (Indicates high lipophilicity) [3] [4] |
| Water Solubility | Very low (estimated 0.0066 mg/L at 25 °C) [4] |
| Common Solubility | Soluble in absolute ethanol, DMSO, and other organic solvents. Solubility is low in aqueous solvents [1] [2] [5]. |
Before proceeding with biological or analytical assays, it is crucial to experimentally determine the compatibility of your chosen solvent with this compound and your specific device or material. The workflow below outlines this key testing and decision-making process.
You can perform a simple compatibility test with the following methodology:
Developing an injectable formulation of this compound requires overcoming its low water solubility while ensuring stability and biocompatibility [7].
| Strategy | Method & Examples | Key Considerations |
|---|---|---|
| pH Adjustment | Use buffers (e.g., phosphate, citrate) to ionize the compound and enhance solubility in water. | Must find a balance between solubility and stability. The target pH should be as close to physiological pH (5-8) as possible to minimize tissue irritation [7]. |
| Co-solvents | Use water-miscible organic solvents. Examples: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300/400, Glycerin. | Often used in combination. High concentrations may cause irritation or precipitation upon injection. Requires careful toxicity profiling [7]. |
| Surfactants | Use to solubilize via micelle formation. Examples: Polysorbate 80, Cremophor EL. | Effective for highly lipophilic compounds. Can cause hypersensitivity reactions; requires safety evaluation [7]. |
| Complexing Agents | Form inclusion complexes. Example: Cyclodextrins. | Can significantly improve solubility and stability. The complex formation must be well-characterized [7]. |
Critical Additional Tests for Injectables [7]:
Q1: During my experiment, my this compound solution in ethanol became cloudy and formed a precipitate. What happened and how can I fix it? A: This is likely due to solvent evaporation or contact with aqueous media. Ethanol is hygroscopic and can absorb water from the atmosphere, reducing its capacity to hold this compound.
Q2: I need to filter-sterilize my this compound formulation for a cell culture assay, but the compound seems to get stuck on the filter. What could be the cause? A: This is a common issue with lipophilic compounds and is often due to non-specific binding to the filter membrane.
Q3: My analytical results for this compound extracts are inconsistent. Could the solvent be degrading the compound or the test device? A: Yes. Protic solvents (like water, ethanol, IPA) can participate in chemical reactions and alter the extractable profile, especially when used at high temperatures for prolonged periods [8].
The table below summarizes key findings on saponins and their potential in synergistic therapies, based on recent research.
| Saponin / Compound | Primary Mechanism of Action | Observed Synergistic or Combinatorial Effect | Relevant Experimental Data / Assays |
|---|---|---|---|
| Saponins (as LNPs) | Endosomal disruption; enhanced transfection efficiency; Th1-biased immune response [1] | Used as a component in Lipid Nanoparticles (LNPs) to improve mRNA vaccine delivery and immunogenicity [1]. | In vitro: DNA barcode and mRNA transfection efficiency; IRF and NF-κB pathway activation assays. In vivo: Measurement of antigen-specific IgG2a titers in vaccination studies [1]. |
| Licorice-saponin A3 | Broad-spectrum inhibition of SARS-CoV-2 RBD; anti-inflammatory via JNK and p38 MAPK pathways [2] | Exhibits dual antiviral and anti-inflammatory action, potentially reducing cytokine-driven damage [2]. | In vitro: HDX-MS analysis and QM/MM simulations for RBD binding; SARS-CoV-2 inhibition in Vero E6 cells (EC₅₀ = 1.016 μM). Cell-based assays: Phosphoproteomics; multi fluorescent immunohistochemistry (mIHC) for pathway analysis [2]. |
| Plant-derived Saponins (General) | Membrane permeabilization; antiviral activity; immunostimulation; anti-inflammatory and antithrombotic effects [3] | Proposed as complementary therapy to conventional treatments to address multiple COVID-19 symptoms and complications; potential adjuvants for vaccines [3]. | Evidence summarized from literature. Antiviral: Inhibition of various pharmacological targets of SARS-CoV-2. In vivo/Clinical: Models associated with inflammation and pulmonary coagulopathy [3]. |
| Tilorone (Non-saponin synthetic) | Antiviral activity against betacoronaviruses [4] | Shows strong synergistic effect in combination with Nelfinavir or Molnupiravir against SARS-CoV-2 variants [4]. | In vitro: HCoV-OC43 reporter virus assay (EC₅₀ = 0.014 μM). Checkerboard assay to identify synergistic drug combinations. Validation against multiple SARS-CoV-2 variants [4]. |
The following diagram illustrates the dual mechanism of Licorice-saponin A3, as identified in recent studies, which is a valuable model for understanding how similar compounds might work [2].
Diagram: Dual Mechanism of Licorice-Saponin A3. The compound acts by directly inhibiting viral entry and simultaneously modulating host inflammation pathways [2].
For creating detailed troubleshooting guides, the methodologies from these studies can be highly informative.
This pragmatic approach, used to identify the Tilorone combinations, can be adapted for screening saponins with other drugs [4].
Diagram: Screening Workflow for Synergistic Combinations. This cell-based phenotypic screening approach efficiently identifies and validates potent drug pairs [4].
This workflow synthesizes techniques used to study Licorice-saponin A3 and other bioactive compounds [2] [5].
Target Engagement and Binding Analysis
Functional Antiviral and Anti-inflammatory Assays
Based on the reviewed literature, here are key points that could form the basis of FAQs for researchers:
The table below summarizes the key pharmacological activities and experimental details for sarsasapogenin and smilagenin based on recent studies.
| Compound | Pharmacological Activity | Research Models (In Vivo/In Vitro) | Key Mechanisms / Targets | Key Experimental Findings / Dosages |
|---|
| This compound | Anti-inflammatory & Neuroprotection (Spinal Cord Injury) | - In vivo: Rat SCI model [1]
For researchers looking to replicate or build upon these studies, here is a summary of key experimental methodologies.
The diagrams below illustrate the core mechanisms of action for both compounds as identified in the research.
This compound is a natural steroidal sapogenin (the aglycone part of a saponin) primarily obtained from the plant Anemarrhena asphodeloides Bunge (Zhimu) [1] [2]. Its chemical structure is characterized by a 5β-configuration, meaning there is a cis-linkage between the A and B rings of the steroid nucleus, which is unusual as most saturated steroids have a trans-linkage [2]. Its C-25 epimer (a molecule with different spatial arrangement at one atom) is known as smilagenin [2].
The table below summarizes its key features and a comparison with a well-known sapogenin, Diosgenin.
| Feature | This compound | Diosgenin (for Context) |
|---|---|---|
| Chemical Structure | Steroidal sapogenin with a 5β-configuration (cis A/B rings) and a ketone spiro acetal side chain [1] [2]. | Steroidal sapogenin with a Δ5 double bond [2]. |
| Primary Natural Source | Anemarrhena asphodeloides Bunge (Zhimu) [1] [3]; also found in various Smilax (sarsaparilla) and Yucca species [1] [2]. | Mexican yam (Dioscorea species) [2]. |
| Key Historical/Role | One of the first identified sapogenins; fundamental in developing the Marker degradation for hormone synthesis [2]. | Key starting material for the industrial-scale production of steroid hormones (e.g., progesterone) [2]. |
Extensive preclinical studies have identified multiple pharmacological activities for this compound. The table below summarizes key findings and the experimental models in which they were observed.
| Pharmacological Activity | Key Findings / Proposed Mechanisms | Experimental Models (Examples) |
|---|---|---|
| Neuroprotection & Alzheimer's Disease | Reverses the decline in muscarinic acetylcholine receptor (mAChR) density in the brain; improves memory [2]. A potential treatment for Alzheimer's disease [2] [4]. | Memory-deficit rat models [2]. |
| Anti-diabetic Effects | Lowers blood sugar and reverses diabetic weight gain [2]. Restores podocyte autophagy [5]. | Mice with a mutant diabetes gene (db) [2]. Rat model of diabetic kidney disease (DKD) [5]. |
| Anti-inflammatory & Immunomodulation | Suppresses inflammation by inhibiting pro-inflammatory M1 markers; modulates the immune microenvironment by inhibiting the MAPK/NF-κB signaling pathways [4]. | Rat model of spinal cord injury (SCI); Lipopolysaccharide (LPS)-stimulated cells [4]. |
| Anti-cancer | Induces apoptosis (cell death) via the mitochondrial pathway and ER stress pathway [6]. | HeLa cells (human cervical cancer line) [6]. |
A proposed mechanism for its anti-inflammatory and neuroprotective effects, particularly in Spinal Cord Injury (SCI), involves the inhibition of key signaling pathways, as illustrated below.
This mechanism was predicted using network pharmacology and validated through in vivo and in vitro experiments [4].
Direct, head-to-head comparative studies are scarce. However, some research highlights the importance of this compound's specific chemical structure for its activity:
To illustrate how the efficacy of this compound is tested, here is a summarized protocol from a study investigating its pro-apoptotic effects in HeLa (cervical cancer) cells [6].
Objective: To evaluate the induction of apoptosis and underlying mechanisms.
For researchers, the current evidence strongly supports further investment in:
| Compound / Agent | Experimental Model | Key Inflammatory Markers Measured | Observed Effects & Potency | Citation |
|---|
| Sarsasapogenin-AA13 (derivative) | In vitro: LPS-induced RAW264.7 macrophages In vivo: Dimethylbenzene-induced mouse ear edema | NO, TNF-α, PGE2, COX-2, iNOS, p-p38, p-JNK, NF-κB activation | In vitro: Dose-dependently inhibited production of NO, TNF-α, PGE2; suppressed expression of COX-2 and iNOS; inhibited phosphorylation of p38 and JNK; suppressed NF-κB activation. In vivo: Significantly relieved ear edema (20 mg/kg). | [1] | | This compound (from Smilax officinalis) | Not fully detailed in available excerpts | Not specified | Reported to have anti-inflammatory activity comparable to the conventional drug dexamethasone. | [2] | | This compound + Fluticasone (combination) | In vivo: Ovalbumin-induced mouse asthma model | Not fully specified | The combination showed a protective effect against airway inflammation, suggesting potential for use with lower doses of steroids. | [2] |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies:
For this compound-AA13 (AA13) [1]:
For this compound in Combination Therapy [2]:
The anti-inflammatory effect of this compound derivatives, particularly AA13, is linked to the suppression of two major pro-inflammatory signaling pathways: the NF-κB pathway and the MAPK pathway [1]. The following diagram illustrates this mechanism based on the experimental data.
While the data is promising, several aspects require further investigation to fully position this compound among anti-inflammatory agents:
| Asparagus Species | Reported Plant Part | Key Context |
|---|---|---|
| A. racemosus (Shatavari) | Roots, leaves, fruits [1] [2] | Primary source; aglycone of major saponins (Shatavarins I-IV) [1] [2] [3] |
| A. curillus | Leaves [1] | Identified as a constituent |
The following diagram illustrates the central role of this compound as a foundational chemical structure (aglycone) for various bioactive compounds in these plants, particularly in A. racemosus.
While a full comparative content table isn't available, the research provides insights into the analytical methods used to identify and study this compound and its related compounds.
Key Saponins in *A. racemosus: The most well-documented source is *Asparagus racemosus (Shatavari). In this species, this compound is not typically found in its free form but as the aglycone core of a series of steroidal saponins known as Shatavarins I-IV [1] [3]. Shatavarin IV is particularly notable for its documented benefits for female reproductive health and adaptogenic (stress-busting) properties [2].
Analytical Techniques: The identification of these compounds relies on sophisticated analytical technologies. Recent studies use methods like:
To build a quantitative comparison guide, you may need to delve deeper into specialized literature. Here are some suggestions:
The table below summarizes the core experimental evidence supporting this compound's role in inhibiting the NF-κB and MAPK pathways.
| Experimental Model | Key Findings on Pathway Inhibition | Downstream Effects & Functional Validation |
|---|---|---|
| In Vivo (Rat SCI model) [1] | Reduced levels of phosphorylated p38, JNK, and NF-κB p65 proteins in spinal cord tissue. | Improved functional recovery after spinal cord injury (SCI); modulation of the immune microenvironment. |
| In Vitro (Cell-based) [1] | Inhibition of LPS-induced phosphorylation of p38, JNK, and NF-κB p65. | Confirmed the pathway inhibition is a direct effect on immune cells. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.
This experiment established the therapeutic effect of this compound and linked it to pathway modulation in a whole-organism context [1].
This cell-based experiment isolated the direct molecular effect of this compound on the NF-κB and MAPK pathways [1].
The diagram below synthesizes information from the search results to illustrate the proposed mechanism of this compound and the flow of experimental validation.
The evidence solidly supports This compound as a validated inhibitor of both the MAPK (specifically p38 and JNK) and NF-κB signaling pathways, with data from both animal and cell culture models [1].
However, to fully address your request for a "comparison guide," it is important to note that the searched literature does not contain standardized quantitative data (such as IC₅₀ values) that would allow for a direct, objective performance comparison with other known inhibitors of these pathways. For example, while other natural compounds like apigenin show high binding affinity to p38 MAPK in molecular docking studies [2] [3], this is computational data and has not been directly compared to this compound in biological assays.
The following tables provide a deeper look into the specific effects and experimental evidence for each compound.
This is a primary area of research for both compounds, with evidence from models of colitis and spinal cord injury.
| Compound | Model/Experiment | Key Findings / Mechanisms | Experimental Evidence |
|---|---|---|---|
| Sarsasapogenin | TNBS-induced colitis in mice [1] | Reduces colon shortening, MPO activity, pro-inflammatory cytokines (IL-1β, TNF-α, IL-6); increases IL-10 [1] | In vivo mouse model; histological assessment; cytokine measurement; flow cytometry for T-cell populations [1] |
| Spinal Cord Injury (SCI) in rats [2] | Improves functional recovery; modulates immune microenvironment; inhibits MAPK/NF-κB pathway [2] | In vivo rat SCI model (impact injury); BBB locomotor scoring; CatWalk gait analysis; western blot [2] | |
| LPS-stimulated macrophages [1] | Inhibits LPS binding to TLR4; suppresses NF-κB & MAPK activation (IRAK1, TAK1, IκBα phosphorylation); inhibits M1 macrophage polarization [1] | In vitro cell-based assays; western blot; inhibitor studies [1] | |
| Timosaponin AIII | TNBS-induced colitis in mice [1] | Reduces colon shortening, MPO activity, pro-inflammatory cytokines (IL-1β, TNF-α, IL-6); increases IL-10 [1] | In vivo mouse model; histological assessment; cytokine measurement; flow cytometry for T-cell populations [1] |
| LPS-stimulated macrophages [1] | Inhibits LPS binding to TLR4; suppresses NF-κB & MAPK activation; inhibits M1 macrophage polarization [1] | In vitro cell-based assays; western blot [1] |
The anti-inflammatory mechanism of both compounds centrally involves the suppression of the TLR4-NF-κB/MAPK signaling pathways, as illustrated below.
Figure 1: Anti-inflammatory Mechanism of this compound and Timosaponin AIII. Both compounds inhibit the TLR4 signaling cascade, reducing the production of pro-inflammatory cytokines [1] [2].
Timo AIII has been more extensively studied for anti-cancer effects, demonstrating activity against a wide range of cancer cell lines.
| Compound | Cancer Type / Cell Line | Key Findings / Mechanisms | Experimental Evidence |
|---|---|---|---|
| Timosaponin AIII | Breast Cancer (MDA-MB-231, MCF-7) [3] | Induces G2/M cell cycle arrest and apoptosis; triggers DNA damage response; activates ATM/Chk2 & p38 MAPK pathways [3] | In vitro: MTT/CCK-8 assay; flow cytometry (cell cycle, apoptosis); western blot; immunofluorescence (γ-H2AX). In vivo: mouse xenograft models [3] |
| Hepatocellular Carcinoma (HepG2, Hep3B) [4] | Induces cytotoxicity and cell death [4] | In vitro: MTT/CCK-8 assay [4] | |
| Various Others (Cervical, Colon, Lung, Leukemia, etc.) [4] | Demonstrates broad cytotoxicity; induces apoptosis and autophagy [4] | In vitro: Various cytotoxicity assays (IC₅₀ range: ~2-20 µM) [4] |
The following diagram summarizes the key anti-cancer mechanisms of Timosaponin AIII, particularly in breast cancer cells.
Figure 2: Anti-cancer Mechanism of Timosaponin AIII. Timo AIII induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells [3].
For drug development professionals, understanding the pharmacokinetic and toxicological profile is crucial.
This compound: A sensitive IC-ELISA (indirect competitive enzyme-linked immunosorbent assay) method has been developed for its detection in rat plasma, which is useful for pharmacokinetic studies [5]. One review notes that comprehensive preclinical studies, clinical trials, and evaluation of adverse effects are needed for its future development [6].
Timosaponin AIII: Its development is challenged by low bioavailability and hydrophobicity [4]. Furthermore, hepatotoxicity is a primary concern noted in the literature, and its pharmacokinetics and toxicity require further in-depth study in diverse animal models [4] [7].
Both compounds serve as valuable starting points for further medicinal chemistry optimization, such as structural derivatization or advanced drug delivery system design, to improve their drug-like properties [6] [4].
The following table summarizes the experimental data for one synthesized this compound derivative, AA13, and the parent compound's key pharmacological activities.
| Compound Name | Core Structure & Modification | Major Pharmacological Targets / Activities | Experimental Efficacy (In Vitro/In Vivo) | Key Findings |
|---|---|---|---|---|
| This compound (Parent) [1] [2] | Natural steroidal sapogenin | Anti-inflammatory, neuroprotective, antidiabetic, anticancer [1] [3] [2] | Multiple animal models (e.g., SCI rat model) [3] | Improved functional recovery from spinal cord injury; shown to regulate immune microenvironment via MAPK/NF-κB pathway [3]. |
| AA13 [4] | This compound carbamate derivative with isobutylamine side chain | Synthetic derivative; full pharmacological profile not yet fully characterized [4] | Purity: 98% (Synthetic); In vivo data not available in source [4] | Successfully synthesized and characterized via 1H NMR and mass spectrometry; serves as an example of structural modification [4]. |
| Ferulic Acid Derivative 7 [5] | (From a different natural product class, shown for comparison) | AChE and BChE inhibition; Aβ aggregation inhibition [5] | IC50 (hAChE) = 0.0192 µM; IC50 (hBChE) = 0.66 µM; 49.2% Aβ aggregation inhibition at 20 µM [5] | An example of a multi-target natural product derivative for Alzheimer's Disease, showcasing the level of detail available for other compound classes [5]. |
The reparative effect of this compound itself has been investigated through integrated network pharmacology and experimental validation, particularly in the context of Spinal Cord Injury (SCI). The workflow below outlines the key steps in this process [3].
Title: Workflow for this compound (SA) Mechanism Study [3]
Detailed Methodology [3]:
The derivative AA13 was synthesized from this compound in a two-step protocol [4]: